A Comprehensive Guide to the Structural Elucidation of 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone: An Integrated Spectroscopic Approach
A Comprehensive Guide to the Structural Elucidation of 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone: An Integrated Spectroscopic Approach
Abstract
This technical guide provides a comprehensive, multi-technique workflow for the definitive structural elucidation of the novel compound 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple listing of methods to detail the underlying scientific rationale for each analytical choice. We present a self-validating system where data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of advanced Nuclear Magnetic Resonance (NMR) experiments—including ¹H, ¹³C, ¹⁹F, COSY, HSQC, and HMBC—are synergistically integrated. The guide includes detailed experimental protocols, predicted data tables, and logical workflow diagrams to offer a field-proven framework for characterizing complex small molecules from initial synthesis to final structural confirmation.
Introduction: Context and Rationale
The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its rigid, diarylketone framework serves as a versatile template for introducing diverse functional groups to modulate biological activity. The target molecule of this guide, 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone, incorporates several key features of interest: a halogenated phenyl ring (4-chloro-3-fluoro), which can enhance metabolic stability and binding affinity, and a basic piperidinomethyl side-chain, a common pharmacophore for improving solubility and targeting specific receptors, such as those in the central nervous system.
Given its novelty, a rigorous and unambiguous structural characterization is paramount to ensure the integrity of any subsequent biological or pharmacological studies. This guide outlines an integrated and systematic approach to achieve this, emphasizing the causality behind the selection of analytical techniques and the logical flow of data interpretation.
Proposed Synthetic Pathway
The synthesis of unsymmetrical benzophenones is most commonly achieved via the Friedel-Crafts acylation.[1][2] For the target molecule, a logical two-step synthesis is proposed, starting with the formation of the benzophenone core, followed by the introduction of the piperidine moiety.
Step 1: Friedel-Crafts Acylation to Synthesize (4-Chloro-3-fluorophenyl)(3-(chloromethyl)phenyl)methanone. This reaction involves the electrophilic aromatic substitution of 1-chloro-2-fluorobenzene with 3-(chloromethyl)benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Step 2: Nucleophilic Substitution to Introduce the Piperidine Moiety. The resulting chloromethyl-benzophenone intermediate is then reacted with piperidine. The nucleophilic secondary amine of piperidine displaces the chloride on the benzylic carbon, forming the final product, 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone.
Caption: Integrated workflow for structure elucidation.
Physicochemical & Mass Spectrometry Data
High-Resolution Mass Spectrometry (HRMS) is the cornerstone of initial characterization. Its power lies in providing an exact mass of the parent ion, which allows for the unambiguous determination of the molecular formula—a critical first step that validates the success of the synthesis.
Experimental Protocol: HRMS
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Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.
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Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.
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Method: Infuse the sample at 5 µL/min. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
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Analysis: Compare the measured exact mass against the theoretical mass calculated from the molecular formula. The mass error should be less than 5 ppm.
Table 1: Predicted Physicochemical and HRMS Data
| Parameter | Predicted Value | Rationale |
|---|---|---|
| Molecular Formula | C₂₁H₂₁ClFNO | Sum of all atoms in the proposed structure. |
| Molecular Weight | 357.85 g/mol | Calculated from the molecular formula. |
| Theoretical Exact Mass | 357.13467 u | Monoisotopic mass for C₂₁H₂₁³⁵ClFNO. |
| Observed Ion [M+H]⁺ | ~358.14250 m/z | Theoretical exact mass + mass of a proton. |
| Isotopic Pattern | A prominent M+2 peak (~33% intensity of M) is expected due to the natural abundance of the ³⁷Cl isotope. This is a key diagnostic feature. |
Infrared (IR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in a molecule. By detecting the vibrational frequencies of bonds, it provides immediate evidence for the presence of key structural motifs like the ketone carbonyl.
Experimental Protocol: FTIR
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Instrumentation: Use an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
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Method: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
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Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
Table 2: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Justification |
|---|---|---|---|
| ~3060 | C-H Stretch | Aromatic | Characteristic of sp² C-H bonds in the phenyl rings. |
| ~2940, ~2860 | C-H Stretch | Aliphatic | Symmetrical and asymmetrical stretching of sp³ C-H bonds in the piperidine ring and methylene bridge. |
| ~1665 | C=O Stretch | Aryl Ketone | This strong absorption is highly diagnostic for the benzophenone core. Conjugation with the aromatic rings lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). [3][4] |
| ~1590, ~1475 | C=C Stretch | Aromatic | Skeletal vibrations of the phenyl rings. |
| ~1250 | C-N Stretch | Aliphatic Amine | Characteristic of the piperidine C-N bond. |
| ~1100 | C-F Stretch | Aryl Fluoride | Strong absorption typical for an aryl-fluorine bond. |
| ~830 | C-Cl Stretch | Aryl Chloride | Characteristic of the aryl-chlorine bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy provides the most detailed information, allowing for the complete assignment of every carbon and hydrogen atom in the structure. Due to the complexity of the molecule—featuring two distinct and substituted aromatic rings, a piperidine system, and a fluorine atom—a combination of 1D and 2D NMR experiments is essential. The presence of fluorine requires special consideration due to its coupling with both ¹H and ¹³C nuclei. [5][6] Experimental Protocol: NMR
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Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for better signal dispersion, especially in the aromatic region.
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Experiments: Acquire the following spectra:
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¹H NMR
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¹³C{¹H} NMR
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¹⁹F NMR
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2D COSY (¹H-¹H)
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2D HSQC (¹H-¹³C)
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2D HMBC (¹H-¹³C)
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6.1. Predicted ¹H, ¹³C, and ¹⁹F NMR Data
The following table summarizes the predicted chemical shifts (δ) and key correlations. Numbering is based on the provided structural diagram.
(Self-generated image for illustrative numbering)
Table 3: Predicted NMR Data and Rationale
| Atom(s) | Experiment | Predicted δ (ppm) | Multiplicity / Coupling | Rationale & Key Correlations |
|---|---|---|---|---|
| H-2, H-6 | ¹H NMR | ~7.6-7.8 | d, J ≈ 8 Hz | Protons ortho to the electron-withdrawing carbonyl group. HMBC to C=O . |
| H-4 | ¹H NMR | ~7.5 | t, J ≈ 8 Hz | Proton para to the piperidinomethyl group. |
| H-5 | ¹H NMR | ~7.4 | d, J ≈ 8 Hz | Proton meta to the piperidinomethyl group. |
| H-2' | ¹H NMR | ~7.6 | dd, J ≈ 8, 2 Hz | Ortho to C=O and meta to Cl. |
| H-5' | ¹H NMR | ~7.5 | ddd, J ≈ 8, 4, 2 Hz | Ortho to F, meta to C=O, meta to Cl. Will show coupling to ¹⁹F. |
| H-6' | ¹H NMR | ~7.3 | t, J ≈ 8 Hz | Ortho to Cl and meta to C=O. |
| H-7 (CH₂) | ¹H NMR | ~3.5 | s | Methylene bridge protons. HMBC to C-3, C-8 . |
| H-8 (CH₂) | ¹H NMR | ~2.4 | t, J ≈ 5 Hz | Piperidine protons adjacent to nitrogen. |
| H-9, H-10 (CH₂) | ¹H NMR | ~1.5-1.6 | m | Remaining piperidine protons. |
| C=O | ¹³C NMR | ~195 | s | Diagnostic ketone carbonyl carbon , deshielded. |
| C-1' | ¹³C NMR | ~138 | d, J(C-F) ≈ 3 Hz | Carbonyl-bearing carbon, coupled to fluorine. |
| C-3' | ¹³C NMR | ~160 | d, ¹J(C-F) ≈ 250 Hz | Carbon directly bonded to fluorine, showing a large one-bond C-F coupling constant. |
| C-4' | ¹³C NMR | ~135 | d, ²J(C-F) ≈ 20 Hz | Carbon ortho to fluorine, showing a smaller two-bond C-F coupling. |
| Other Ar-C | ¹³C NMR | ~125-140 | Various | Aromatic carbons. |
| C-7 (CH₂) | ¹³C NMR | ~63 | t | Methylene bridge carbon. |
| C-8 (CH₂) | ¹³C NMR | ~54 | t | Piperidine carbons adjacent to nitrogen. |
| C-9, C-10 (CH₂) | ¹³C NMR | t | Remaining piperidine carbons. |
| F | ¹⁹F NMR | -110 to -120 | m | Chemical shift typical for an aryl fluoride. Will be coupled to H-5' and H-2'. |
6.2. 2D NMR: Assembling the Structure
While 1D NMR provides the list of parts, 2D NMR shows how they are connected. The integration of COSY, HSQC, and HMBC data is the most powerful aspect of structure elucidation.
Caption: Logic flow for integrating 2D NMR data.
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COSY (Correlation Spectroscopy): This experiment is crucial for identifying proton-proton coupling networks. [7]We expect to see correlations between H-2/H-6 and their meta neighbors, as well as a complete correlation network for all adjacent protons within the piperidine ring (H-8 through H-10).
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HSQC (Heteronuclear Single Quantum Coherence): This directly links each proton to the carbon it is attached to. It allows for the unambiguous assignment of all protonated carbon signals based on the already assigned proton signals.
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HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing the molecular fragments together. It reveals correlations between protons and carbons that are 2-3 bonds away. The most critical expected correlations are:
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From H-2' and H-6' to the carbonyl carbon (C=O): This definitively links the 4-chloro-3-fluorophenyl ring to the ketone.
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From H-2 and H-6 to the carbonyl carbon (C=O): This links the 3'-piperidinomethylphenyl ring to the ketone.
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From the methylene protons (H-7) to carbons of the phenyl ring (C-3, C-2, C-4) and the piperidine ring (C-8): This confirms the connection of all three parts of this side chain.
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Conclusion: A Self-Validating Framework
The structural elucidation of a novel compound like 4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone is not achieved by a single measurement but by the convergence of evidence from a suite of orthogonal analytical techniques. The process is self-validating: the molecular formula from HRMS must be consistent with the number of signals in the ¹³C NMR. The functional groups identified by FTIR must be corroborated by the chemical shifts in both ¹H and ¹³C NMR. Finally, the complete connectivity map derived from 2D NMR experiments must account for every atom and every observed spectroscopic feature. This integrated approach ensures the highest level of confidence in the final structure, providing a solid foundation for all future research and development endeavors.
References
-
PubChem (National Center for Biotechnology Information). PubChem Compound Summary for CID 8653, 4-Chlorobenzophenone. Available at: [Link]
-
Karrer, F., Meier, H., & Pascual, A. (2000). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Journal of Fluorine Chemistry, 103(1), 81–84. Available at: [Link]
- Olah, G. A. (Ed.). (1964). Friedel-Crafts and Related Reactions. John Wiley & Sons. (General reference for the reaction mechanism).
-
Chemistry LibreTexts (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (General reference for spectroscopic principles).
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Available at: [Link]
-
Oregon State University. NMR Analysis of Substituted Benzophenones Analysis Guide. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sci-Hub. Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone / Journal of Fluorine Chemistry, 2000 [sci-hub.sg]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. jeolusa.com [jeolusa.com]
- 6. biophysics.org [biophysics.org]
- 7. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]
